REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[OH:12][C:13]1[CH:18]=[C:17]([CH3:19])[O:16][C:15](=O)[CH:14]=1>ClC1C=CC=CC=1Cl>[OH:12][C:13]1[CH:18]=[C:17]([CH3:19])[N:1]([C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=2)[C:5]([O:7][CH3:8])=[O:6])[C:15](=[O:16])[CH:14]=1
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Name
|
|
Quantity
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75 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
|
62.57 g
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Type
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reactant
|
Smiles
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OC1=CC(OC(=C1)C)=O
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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ClC1=C(C=CC=C1)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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165 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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EXTRACTION
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Details
|
extracted with 0.54M K2CO3 (4×250 mL)
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Type
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FILTRATION
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Details
|
The precipitate was collected by filtration
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Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(N(C(=C1)C)C=1C=C(C(=O)OC)C=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.24 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 15.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |